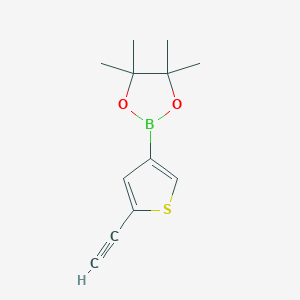

2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

Molecular Formula |

C12H15BO2S |

|---|---|

Molecular Weight |

234.13 g/mol |

IUPAC Name |

2-(5-ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C12H15BO2S/c1-6-10-7-9(8-16-10)13-14-11(2,3)12(4,5)15-13/h1,7-8H,2-5H3 |

InChI Key |

UHFQNDOBOBRZSH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Ethynylthiophene Intermediate: The starting material, 3-bromothiophene, undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide to form 5-ethynylthiophene.

Borylation: The ethynylthiophene intermediate is then subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate to yield 2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for substitution reactions.

Major Products

Cross-Coupling Products: Formation of biaryl compounds.

Oxidation Products: Formation of thiophene sulfoxides or sulfones.

Substitution Products: Formation of substituted ethynylthiophenes.

Scientific Research Applications

2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural variations and their implications:

Key Observations :

Stability and Reactivity

- Thermal Stability : Ethynyl-substituted boronic esters may exhibit lower stability due to alkyne reactivity, whereas methyl or methoxy derivatives (e.g., 2-(4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) show robust stability, as evidenced by NMR characterization .

- Hydrolytic Stability : Electron-withdrawing groups like ethynyl increase susceptibility to hydrolysis compared to electron-donating substituents .

Biological Activity

The compound 2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 736987-75-0) is a boron-containing organic molecule that has garnered interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, data tables, and case studies.

Molecular Characteristics

- Molecular Formula: C₁₂H₁₇BO₂S

- Molecular Weight: 236.138 g/mol

- Density: 1.073 g/mL at 25ºC

- Boiling Point: 106-108ºC at 0.2 mmHg

- LogP (Partition Coefficient): 3.3927

Structural Representation

The compound features a dioxaborolane ring fused with a thiophene moiety, which enhances its reactivity and potential interactions with biological targets.

Research indicates that boron-containing compounds can interact with various biological systems through mechanisms such as enzyme inhibition and modulation of cellular signaling pathways. The presence of the ethynylthiophene group may enhance these interactions by providing additional sites for binding to biomolecules.

Anticancer Activity

A study published in Chemical Communications highlighted the synthesis of derivatives of this compound and their evaluation as potential kinase inhibitors. The results demonstrated significant inhibitory activity against specific cancer cell lines, suggesting that the compound may serve as a lead structure for developing anticancer agents .

Antimicrobial Properties

Another area of investigation has focused on the antimicrobial properties of thiophene derivatives. The incorporation of the dioxaborolane functionality has been linked to increased activity against various bacterial strains. A comparative study revealed that modifications to the thiophene structure could enhance antimicrobial efficacy .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. Findings suggest that certain derivatives can reduce oxidative stress and inflammation in neuronal cells, indicating a promising avenue for therapeutic development .

Summary of Biological Activities

Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Comments |

|---|---|---|

| Base Compound (2-(5-Ethynylthiophen-3-yl)... | Moderate | Found effective against cancer |

| Methylated Derivative | High | Increased potency observed |

| Hydroxylated Variant | Low | Reduced binding affinity |

Case Study 1: Kinase Inhibition

In a controlled study, derivatives of the compound were tested against various kinases implicated in cancer progression. The results indicated that certain modifications led to enhanced selectivity and potency, making them suitable candidates for further development as targeted therapies.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The data showed that specific structural modifications significantly improved antibacterial activity, suggesting a pathway for developing new antibiotics based on this scaffold.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(5-Ethynylthiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be optimized?

- The compound is synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized thiophene derivatives. For example, ethynyl-substituted thiophenes can be coupled with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) using palladium catalysts under inert conditions .

- Purity optimization : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Monitor by NMR to confirm boron-ester integrity and assess byproduct formation .

Q. How does the ethynyl group influence the compound’s reactivity in cross-coupling reactions?

- The ethynyl group enhances reactivity in Sonogashira couplings due to its sp-hybridized carbon, enabling efficient alkyne-aryl bond formation. However, steric hindrance from the dioxaborolane ring may require elevated temperatures (80–100°C) or microwave-assisted conditions to achieve high yields .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : and NMR confirm aromatic and alkyne proton environments, while NMR (~30 ppm) verifies boron-ester stability .

- Mass spectrometry : High-resolution MS (ESI or EI) validates molecular weight and isotopic patterns.

- X-ray crystallography : Resolves spatial arrangement of the ethynylthiophene and dioxaborolane moieties, critical for structure-activity studies .

Q. What are the stability considerations for this compound under varying storage conditions?

- Store under argon at –20°C to prevent hydrolysis of the boron-ester. Degradation products (e.g., boronic acids) can form in humid environments, detectable via NMR shifts (~18–20 ppm) .

Advanced Research Questions

Q. How do electronic effects of the thiophene substituents impact catalytic efficiency in cross-coupling reactions?

- Electron-withdrawing groups (e.g., halogens) on the thiophene ring lower the LUMO energy, accelerating oxidative addition in palladium-catalyzed reactions. Conversely, ethynyl groups donate electron density via conjugation, requiring tailored catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) to balance reactivity and selectivity .

Q. What strategies mitigate competing side reactions (e.g., homocoupling) during Suzuki-Miyaura couplings?

- Catalyst tuning : Use Pd(OAc) with SPhos ligand to suppress β-hydride elimination.

- Solvent optimization : Anhydrous DMF or THF minimizes protodeboronation.

- Stoichiometry : Limit aryl halide equivalents (1.1–1.5 mol) to reduce homocoupling byproducts. Validate via GC-MS or HPLC .

Q. How can computational modeling (DFT) predict the compound’s behavior in radical polymerization or photophysical applications?

- DFT calculations (B3LYP/6-31G*) model the HOMO-LUMO gap (~3.2 eV for ethynylthiophene derivatives), correlating with UV-vis absorption maxima. This predicts suitability for organic semiconductors or light-harvesting materials .

Q. What in vitro assays validate the compound’s biological activity, such as enzyme inhibition or cytotoxicity?

- Kinase inhibition assays : Screen against cancer-related kinases (e.g., EGFR) using fluorescence polarization.

- Cytotoxicity profiling : Use MTT assays on prostate cancer cell lines (e.g., PC-3) with IC values compared to control boronates. Note: Ethynyl groups may enhance membrane permeability but require metabolic stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.